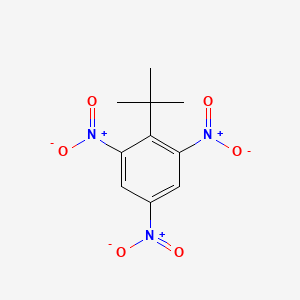
2-tert-Butyl-1,3,5-trinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with three nitro groups (NO₂) and one tert-butyl group (C₄H₉)
准备方法
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,3,5-trinitrobenzene can be synthesized through nitration reactions. One common method involves the nitration of 1,3,5-trichlorobenzene using a mixture of nitric acid and sulfuric acid at elevated temperatures (423 K). The resulting 1,3,5-trichloro-2,4,6-trinitrobenzene is then reacted with ammonia in a toluene medium to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-tert-Butyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups, forming 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Reduction: The major product is 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
科学研究应用
2-tert-Butyl-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.
作用机制
The mechanism by which 2-tert-Butyl-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a tert-butyl group.
1,3,5-Trinitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of tert-butyl, known for its use in insensitive high explosives.
Uniqueness
2-tert-Butyl-1,3,5-trinitrobenzene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it distinct from other nitrobenzenes and contributes to its specific applications in research and industry.
属性
CAS 编号 |
56140-47-7 |
|---|---|
分子式 |
C10H11N3O6 |
分子量 |
269.21 g/mol |
IUPAC 名称 |
2-tert-butyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H11N3O6/c1-10(2,3)9-7(12(16)17)4-6(11(14)15)5-8(9)13(18)19/h4-5H,1-3H3 |
InChI 键 |
YGVVDCMQPYJUJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


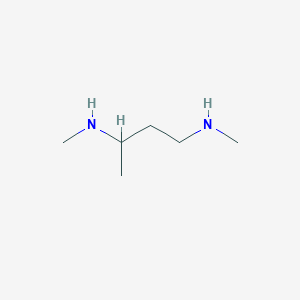
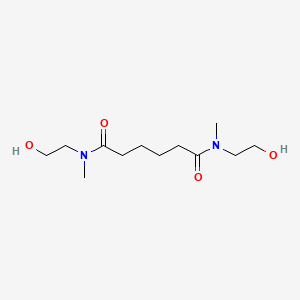
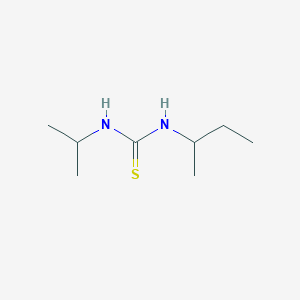
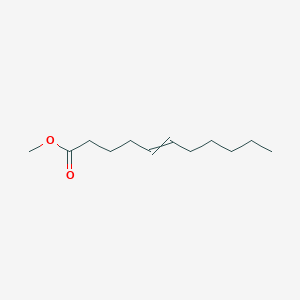
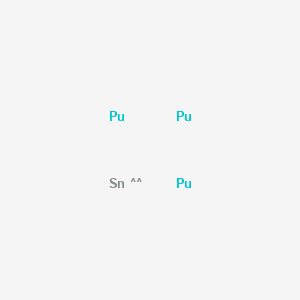
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

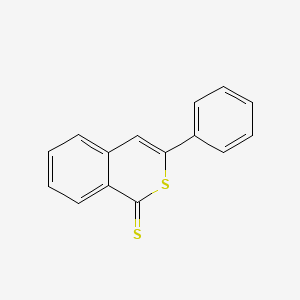
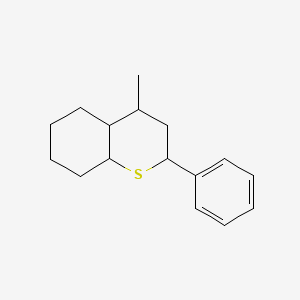
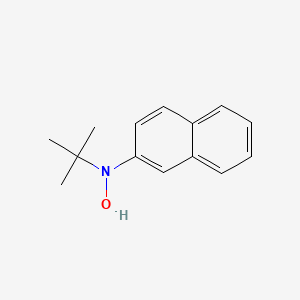
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)

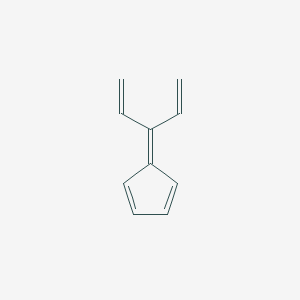
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
